9-(Iodomethyl)anthracene
Overview
Description
9-(Iodomethyl)anthracene is a derivative of anthracene . It is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecular formula of this compound is C15H11I .
Synthesis Analysis
The synthesis of anthracene derivatives like this compound remains challenging. Some important preparative methods have been reported, especially in the last decade . The compound can be prepared by hydrogenation of 9-anthracenecarboxaldehyde . The most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and, more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis
The this compound molecule contains a total of 29 bond(s). There are 18 non-H bond(s), 16 multiple bond(s), 16 aromatic bond(s), 3 six-membered ring(s), and 2 ten-membered ring(s) .Chemical Reactions Analysis
Anthracene derivatives are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .Physical and Chemical Properties Analysis
The molecular weight of this compound is 318.152 Da . More detailed physical and chemical properties such as density, melting point, boiling point, etc., can be found in the MSDS provided by the manufacturer .Scientific Research Applications
Synthesis of Lepidopterene
9-(Iodomethyl)anthracene is used in the efficient synthesis of lepidopterene, an important chemical compound, utilizing a free radical mechanism. This is highlighted in the study conducted by Fernández, Gude, and Lorente (2001), where they achieved novel synthesis methods from 9-(chloromethyl)anthracene, demonstrating the radical nature of this process through the obtention of various 9-anthracenemethyl derivatives from this compound (Fernández, Gude, & Lorente, 2001).
Cycloaddition Reactions
Another application of substituted anthracenes, which may include this compound, is in cycloaddition reactions, a significant area in organic chemistry. Sarotti et al. (2006) investigated the cycloaddition reactions of 9-substituted anthracenes under microwave irradiation and conventional heating, demonstrating the effectiveness of microwave technology for this chemical transformation (Sarotti, Joullié, Spanevello, & Suarez, 2006).
Unique Hydrogen Bonds with Anions
9-substituted anthracenes, including this compound, have been studied for their ability to form unique hydrogen bonds with anions, as explored by Kwon et al. (2004). They observed these bonds in hosts with fluoride and pyrophosphate ions, also acting as colorimetric and fluorescent sensors for fluoride ion recognition (Kwon, Jang, Kim, Lee, Kim, & Yoon, 2004).
Photocatalytic Oxygenation
9-substituted anthracenes, such as this compound, are also involved in photocatalytic oxygenation of compounds like anthracenes and olefins. Kotani, Ohkubo, and Fukuzumi (2004) demonstrated this in a study using 9-mesityl-10-methylacridinium ion as an electron-transfer photocatalyst, leading to the formation of oxygenation products (Kotani, Ohkubo, & Fukuzumi, 2004).
Photophysical Characterization
The study of photophysical properties of substituted anthracenes, potentially including this compound, is vital for applications in OLEDs and triplet-triplet annihilation upconversion. Gray et al. (2015) explored this by studying 9,10-substituted anthracenes, highlighting the influence of substitutions on UV/Vis absorption and fluorescence properties, relevant for designing blue-emitting materials (Gray, Dzebo, Lundin, Alborzpour, Abrahamsson, Albinsson, & Moth‐Poulsen, 2015).
Fluorescent Derivatising Agent
Anthracene derivatives, such as this compound, can be used as derivatising agents for detecting hydroxy compounds in chromatographic analysis. Bayliss, Homer, and Shepherd (1988) detailed the synthesis of anthracene-9-carbonyl chloride for this purpose, demonstrating its practical applications in chromatography (Bayliss, Homer, & Shepherd, 1988).
Mechanism of Action
Safety and Hazards
When handling 9-(Iodomethyl)anthracene, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid dust formation. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool and well-ventilated place. Protect from direct sunlight .
Properties
IUPAC Name |
9-(iodomethyl)anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEUXEXJKVLQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573898 | |
Record name | 9-(Iodomethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260365-89-7 | |
Record name | 9-(Iodomethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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